An In-depth Technical Guide to 1-Methyl-4-[(4-nitrophenoxy)methyl]piperidine: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to 1-Methyl-4-[(4-nitrophenoxy)methyl]piperidine: Synthesis, Characterization, and Potential Applications
Disclaimer: This document synthesizes the currently available technical information on 1-Methyl-4-[(4-nitrophenoxy)methyl]piperidine. It is important to note that this compound is not extensively characterized in public-domain scientific literature. As such, certain sections of this guide, particularly regarding detailed experimental protocols, specific physicochemical properties, and biological activities, are based on established principles of organic chemistry and data from structurally related analogs. This guide is intended for an audience of researchers, scientists, and drug development professionals and should be used for informational and research planning purposes.
Introduction
The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of pharmaceuticals and biologically active natural products.[1][2][3] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space allow for precise interactions with biological targets.[4][5] When combined with other pharmacologically relevant motifs, such as the nitrophenyl group—a known pharmacophore and sometimes toxicophore that can influence receptor binding and metabolic pathways—the resulting molecule can present unique opportunities for drug discovery.[6][7]
1-Methyl-4-[(4-nitrophenoxy)methyl]piperidine is a molecule that marries the N-methylpiperidine core with a 4-nitrophenyl ether via a methylene bridge. While specific data for this compound (CAS 902454-25-5) is scarce, its structural components suggest potential relevance in areas where nitrophenyl compounds and piperidine derivatives have shown activity. This guide aims to provide a comprehensive overview of its chemical identity, a proposed synthetic route, predicted physicochemical and spectral properties, and a discussion of its potential applications in research and development.
Core Chemical Profile
Chemical Identity
| Property | Value |
| IUPAC Name | 1-methyl-4-[(4-nitrophenoxy)methyl]piperidine |
| CAS Number | 902454-25-5 |
| Molecular Formula | C₁₃H₁₈N₂O₃ |
| Molecular Weight | 250.29 g/mol |
| Canonical SMILES | CN1CCC(COC2=CC=C([O-])C=C2)CC1 |
| InChI Key | AJLGMKNBQZZCMD-UHFFFAOYSA-N |
Physicochemical Properties (Predicted)
Due to the absence of experimental data, the following physicochemical properties are predicted based on computational models and the properties of similar structures. These values are estimations and should be confirmed experimentally.
| Property | Predicted Value / Characteristic |
| Appearance | Likely a solid at room temperature, possibly pale yellow, characteristic of many nitrophenyl compounds. |
| Boiling Point | > 350 °C (Estimated) |
| Melting Point | Not available. Likely to be a crystalline solid with a defined melting point. |
| Solubility | Expected to have low solubility in water and higher solubility in organic solvents like ethanol, DMSO, and chlorinated solvents. |
| logP (Octanol/Water Partition) | ~2.4 (Estimated). Suggests moderate lipophilicity. |
| pKa (most basic) | ~8.5-9.0 (Estimated for the piperidine nitrogen). The tertiary amine is the most basic site. |
Proposed Synthesis and Characterization
A logical and efficient synthesis is crucial for the accessibility of any compound for research. Based on the ether linkage in the target molecule, a Williamson ether synthesis is the most direct and logical approach.[8][9] This method involves the reaction of an alkoxide with a suitable organohalide.
Synthetic Strategy: Williamson Ether Synthesis
The proposed synthesis involves two primary starting materials: (1-methylpiperidin-4-yl)methanol and an activated 4-nitrophenyl derivative, such as 1-fluoro-4-nitrobenzene. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, which is highly effective when the aromatic ring is activated by a strong electron-withdrawing group like a nitro group, and the leaving group is a good one, such as fluoride.[10][11]
The overall transformation is as follows:
Caption: Proposed synthetic workflow for 1-Methyl-4-[(4-nitrophenoxy)methyl]piperidine.
Experimental Protocol (Proposed)
This protocol is a representative procedure and has not been experimentally validated for this specific compound. Optimization may be required.
Materials:
-
(1-methylpiperidin-4-yl)methanol (1.0 eq)
-
1-fluoro-4-nitrobenzene (1.1 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Alkoxide Formation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add (1-methylpiperidin-4-yl)methanol dissolved in anhydrous DMF. Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride portion-wise to the stirred solution. Causality: Using a strong, non-nucleophilic base like NaH ensures complete deprotonation of the primary alcohol to form the sodium alkoxide, which is a much stronger nucleophile than the neutral alcohol. Performing this at 0 °C controls the exothermic reaction and hydrogen gas evolution.[12]
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete alkoxide formation.
-
Nucleophilic Aromatic Substitution: Add 1-fluoro-4-nitrobenzene to the reaction mixture dropwise. The reaction may be gently heated (e.g., to 50-70 °C) to increase the rate of substitution. Causality: The fluoride on the 4-nitrophenyl ring is an excellent leaving group for SNAr because the ring is heavily electron-deficient due to the para-nitro group, making it susceptible to nucleophilic attack.[11]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Work-up: Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl to neutralize any remaining NaH.
-
Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate. Separate the layers.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with water, then with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the solvent in vacuo. The resulting crude product can be purified by column chromatography on silica gel to yield the pure 1-Methyl-4-[(4-nitrophenoxy)methyl]piperidine.
Predicted Spectroscopic Characteristics
Experimental spectra are not available, but the expected key signals can be predicted from the structure.
-
¹H NMR (400 MHz, CDCl₃):
-
Aromatic Protons: Two doublets are expected for the AA'BB' system of the 1,4-disubstituted benzene ring. The protons ortho to the nitro group (H-a) would be downfield (~δ 8.2 ppm, d, J ≈ 9 Hz) due to strong deshielding. The protons ortho to the ether linkage (H-b) would be further upfield (~δ 7.0 ppm, d, J ≈ 9 Hz).
-
Methylene Bridge (-O-CH₂-): A doublet is expected for the two protons of the methylene bridge (H-c) at ~δ 4.0-4.2 ppm, coupled to the methine proton on the piperidine ring.
-
Piperidine Protons: A complex series of multiplets would appear for the piperidine ring protons (H-d, H-e, H-f) between ~δ 1.5 and 3.0 ppm. The axial and equatorial protons will show distinct chemical shifts and coupling patterns.
-
N-Methyl Group (-N-CH₃): A singlet for the three methyl protons (H-g) is expected around ~δ 2.2-2.4 ppm.
(Illustrative image of proton assignments for NMR prediction)
-
-
¹³C NMR (100 MHz, CDCl₃):
-
Aromatic Carbons: Four signals are expected. The carbon bearing the ether linkage (~164 ppm), the carbon bearing the nitro group (~142 ppm), and the two sets of CH carbons (~126 ppm and ~115 ppm).
-
Methylene Bridge (-O-CH₂-): A signal around ~75 ppm.
-
Piperidine Carbons: Signals for the piperidine ring carbons would appear in the range of ~30-55 ppm.
-
N-Methyl Carbon (-N-CH₃): A signal around ~46 ppm.
-
-
Infrared (IR) Spectroscopy (ATR):
-
N-O Stretch (Nitro Group): Strong, characteristic asymmetric and symmetric stretches around 1520 cm⁻¹ and 1345 cm⁻¹.
-
C-O-C Stretch (Ether): A strong stretch in the region of 1250-1050 cm⁻¹.
-
C-H Stretch (Aliphatic): Signals just below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region.
-
-
Mass Spectrometry (EI):
-
Molecular Ion (M⁺): A peak at m/z = 250.
-
Key Fragmentation: Expect fragmentation patterns corresponding to the loss of the nitrophenoxy group, and cleavage within the piperidine ring, such as a prominent fragment at m/z 98 corresponding to the [M - OAr]⁺ fragment.
-
Potential Applications and Future Research Directions
While no biological data has been published for 1-Methyl-4-[(4-nitrophenoxy)methyl]piperidine, its constituent parts provide a basis for hypothesizing its potential utility.
As a Research Tool or Building Block
The primary and most immediate application for this compound is as a building block in medicinal chemistry. The nitro group can be readily reduced to an amine, which can then be further functionalized. This provides a chemical handle to attach a wide variety of other groups, making it a versatile intermediate for creating libraries of more complex molecules for screening.
Caption: Potential derivatization pathway of the title compound.
Hypothetical Pharmacological Relevance
-
CNS-active Agents: The 1-methylpiperidine moiety is present in numerous centrally acting drugs. Its lipophilicity can aid in crossing the blood-brain barrier. Depending on the overall structure, derivatives could be explored for activity as analgesics, antipsychotics, or agents for neurodegenerative diseases.[3][4]
-
Antimicrobial or Antiparasitic Agents: Nitroaromatic compounds are a well-established class of antimicrobial and antiparasitic drugs (e.g., metronidazole, nitazoxanide).[6][13] The mechanism often involves the bioreduction of the nitro group to generate reactive nitrogen species that are toxic to anaerobic or microaerophilic organisms. It would be pertinent to investigate if 1-Methyl-4-[(4-nitrophenoxy)methyl]piperidine exhibits any such activity.
-
Enzyme Inhibition: The nitrophenyl group can participate in various interactions within an enzyme's active site, including pi-stacking and hydrogen bonding. Compounds containing this moiety have been investigated as inhibitors for a range of enzymes.[14]
Conclusion
1-Methyl-4-[(4-nitrophenoxy)methyl]piperidine is a structurally interesting molecule that remains largely unexplored in the scientific literature. This guide provides a foundational framework for its study, including a robust proposed synthesis via Williamson ether synthesis and a detailed prediction of its spectral characteristics. The presence of both the privileged piperidine scaffold and the electronically versatile nitrophenyl group suggests that this compound could serve as a valuable intermediate for the synthesis of novel chemical entities. Future experimental validation of its synthesis, properties, and biological activity is necessary to unlock its full potential for researchers in drug discovery and chemical biology.
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